hygrocin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

hygrocin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

科学的研究の応用

Anticancer Properties

Hygrocin A has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound exhibit potent antiproliferative activity against human glioma cells. For instance, Hygrocin C, a derivative, has an IC50 value of 0.16 µM against U87MG cells, indicating strong efficacy in inhibiting tumor growth .

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : Human breast cancer (MDA-MB-431), prostate cancer (PC3), and glioma (U87MG).

- Findings :

- Hygrocin C: IC50 = 0.16 µM (U87MG)

- Hygrocin D: IC50 = 3.0 µM (MDA-MB-431)

- Hygrocin F: IC50 = 3.3 µM (MDA-MB-431)

These findings suggest that this compound and its derivatives could serve as potential therapeutic agents in cancer treatment due to their selective toxicity towards malignant cells while sparing normal cells .

Antimicrobial Activity

This compound exhibits notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 3 to 48 µg/mL, demonstrating its potential as an effective antibiotic .

Case Study: Targeted Antibiotic for Lyme Disease

Recent research highlighted the efficacy of Hygromycin A (closely related to this compound) in treating Lyme disease caused by Borrelia burgdorferi. It was found to selectively kill the bacteria without disrupting the host's microbiome, making it a promising candidate for targeted antibiotic therapy .

Structural Elucidation and Synthesis

The structural complexity of this compound has led to extensive research on its synthesis and modification. Advanced techniques such as NMR spectroscopy and single crystal X-ray diffraction have been employed to elucidate its structure and that of its derivatives .

Synthesis Insights

- Synthetic Pathways : Various synthetic routes have been explored to produce Hygrocin derivatives with enhanced biological activity.

- Biosynthetic Studies : Research indicates that overexpression of specific genes in Streptomyces strains can increase the yield and diversity of Hygrocins produced, which may lead to the discovery of new compounds with improved pharmacological properties .

Summary Table of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Hygrocin C | Anticancer | Glioma U87MG | 0.16 µM |

| Hygrocin D | Anticancer | Breast Cancer MDA-MB-431 | 3.0 µM |

| Hygrocin F | Anticancer | Prostate Cancer PC3 | 3.3 µM |

| Hygromycin A | Antimicrobial | Borrelia burgdorferi | Effective in vivo |

| Hygrocins K-U | Antimicrobial | MRSA, E. coli | 3–48 µg/mL |

化学反応の分析

Alkaline Hydrolysis Leading to Degradation Products

Hygrocin A undergoes hydrolysis under alkaline conditions, producing degrathis compound. This reaction involves cleavage of the macrocyclic lactone ring, yielding a linear naphthoquinone derivative. Key findings include:

-

Conditions : Aqueous NaOH (pH > 10) at ambient temperature.

-

Mechanism : Base-induced ester hydrolysis of the lactone bond, followed by decarboxylation and rearrangement (Fig. 1).

-

Product : Degrathis compound, characterized by loss of the ansa chain and retention of the naphthoquinone core .

| Reaction Type | Conditions | Product | Bioactivity Change |

|---|---|---|---|

| Alkaline hydrolysis | NaOH, pH 10–12, 25°C | Degrathis compound | Loss of cytotoxicity |

Photochemical Degradation

This compound is sensitive to light, particularly UV irradiation, which induces structural decomposition. Studies on related hygrocins (e.g., hygrocin B) suggest:

-

Mechanism : Photooxidation of the naphthoquinone chromophore generates reactive oxygen species (ROS), leading to bond cleavage.

-

Outcome : Formation of fragmented aromatic byproducts, including 2-acetamide-6-hydroxy-7-methyl-1,4-naphthoquinone, a common intermediate in ansamycin degradation .

Reversed-Claisen Reaction and Ring Opening

This compound’s macrocyclic structure undergoes spontaneous C–C bond cleavage under acidic or basic conditions, forming seco-hygrocin derivatives. This reaction mirrors observations in hygrocin H and J:

-

Mechanism : Deprotonation of the phenolic oxygen at C-14, followed by protonation at C-13, induces tautomerization and cleavage of the C13–C14 bond (Scheme 1).

-

Product : Seco-hygrocin derivatives with disrupted ansa chains, which exhibit reduced bioactivity due to loss of macrocycle rigidity .

Table 2: Reversed-Claisen Reaction Parameters

| Substrate | Conditions | Product | Key Structural Change |

|---|---|---|---|

| This compound | pH < 3 or pH > 9 | Seco-hygrocin A | Cleavage of C13–C14 bond |

Enzymatic Modifications

In microbial biosynthetic pathways (e.g., Streptomyces spp.), this compound serves as a precursor for derivatives like hygrocin C and F. Key enzymatic steps include:

-

Oxidation : Cytochrome P450-mediated hydroxylation at C-19.

-

Esterification : Acyltransferase-driven side-chain modifications.

These reactions highlight the metabolic flexibility of this compound in natural systems .

Stability Profile

This compound’s reactivity is context-dependent:

-

Thermal Stability : Decomposes above 60°C, with accelerated degradation in polar solvents.

-

pH Sensitivity : Stable at neutral pH but prone to hydrolysis in acidic/alkaline environments .

Implications for Research and Pharmacology

The reactivity of this compound underscores challenges in handling and storage but also offers avenues for derivative synthesis. For instance, seco-hygrocins’ loss of cytotoxicity suggests the ansa chain’s critical role in bioactivity. Further studies should explore controlled modifications to enhance stability or target specificity.

Q & A

Basic Research Questions

Q. What fermentation parameters optimize Hygrocin A production in Streptomyces hygroscopicus ATCC 29253?

Methodological Answer: Optimization involves a combination of single-factor and orthogonal experimental designs. Key parameters include:

- Carbon/Nitrogen Sources : Glucose (4.0 g/L), soybean meal (8.0 g/L), and malt extract (10.0 g/L) maximize yield .

- Inorganic Salts : K₂HPO₄ (1.5 g/L), KH₂PO₄ (1.5 g/L), NaCl (1.5 g/L), and MgCl₂ (1.0 g/L) stabilize metabolic activity .

- Culture Conditions : Seed age (48 h), pH (6.8–7.0), agitation (200 rpm), and 10-day incubation at 30°C .

Results :

- 500% increase in this compound yield compared to baseline media.

- 95% reduction in Rapamycin production , indicating metabolic flux diversion .

Table 1: Optimal Fermentation Conditions

| Parameter | Optimal Value |

|---|---|

| Carbon Source | Glucose (4.0 g/L) |

| Nitrogen Source | Soybean Meal (8.0 g/L) |

| Phosphate Salts | K₂HPO₄ + KH₂PO₄ (3.0 g/L total) |

| NaCl | 1.5 g/L |

| Seed Age | 48 hours |

Q. How can researchers detect and quantify this compound in microbial extracts?

Methodological Answer:

- HPLC-PDA : Use Phenomenex columns with a linear gradient of 40–50% MeCN/H₂O at 4 mL/min .

- HR-ESI-MS : Confirm molecular formulas (e.g., C₂₈H₃₃NO₉ for Hygrocin X) and detect intermediates .

- NMR Spectroscopy : 1D/2D NMR (e.g., HMBC, COSY) resolves structural features like ester linkages and aromatic breaks .

Critical Consideration :

- Baseline separation is essential due to co-eluting metabolites (e.g., Rapamycin) in crude extracts .

Advanced Research Questions

Q. How does CRISPR/Cas9-mediated gene editing elucidate this compound biosynthesis?

Methodological Answer:

- Target Gene Inactivation : Disrupt hgc3 (encoding a Baeyer-Villiger monooxygenase) using pCRISPR-cBEST plasmids. This eliminates later-stage derivatives (e.g., Hygrocins I–J, X–Z) but retains this compound and seco-intermediates .

- Metabolic Pathway Insights :

- hgc3 knockout confirms its role in ansa-ring oxidation, not cleavage .

- Seco-derivatives (e.g., compound 10, m/z 495.2257) suggest ansa-ring cleavage precedes oxidation .

Table 2: Impact of hgc3 Knockout on Metabolites

| Metabolite | Presence in Mutant Strains |

|---|---|

| This compound | Retained |

| Hygrocins I–J, X–Z | Eliminated |

| Seco-Intermediates | Accumulated |

Q. How do comparative genomic analyses identify this compound biosynthetic clusters?

Methodological Answer:

- MIBiG Database Alignment : Compare gene clusters across strains (e.g., Saccharomonospora spp.) using similarity thresholds:

- Functional Annotation : Prioritize type I PKS clusters with esterase (HgcF) and monooxygenase (Hgc3) homologs .

Implication :

Q. How are structural ambiguities in novel Hygrocin derivatives resolved?

Methodological Answer:

- ECD Spectroscopy : Compare experimental and computed spectra (e.g., ΔESI >0.75 confirms absolute configurations like 2R,6S,7S,10S,19R for Hygrocin X) .

- Molecular Mechanics Modeling : Use MacroModel with MMFF fields to generate 3D conformers for NMR chemical shift predictions .

- Key NMR Correlations : HMBC from H-7 to C-5 confirms ester linkages; J-couplings (>15 Hz) assign E/Z configurations .

Q. How to address contradictions in this compound biosynthetic pathway models?

Methodological Answer:

- Systematic Review Frameworks : Apply PRISMA guidelines to evaluate conflicting evidence (e.g., role of hgc3 in oxidation vs. cleavage) .

- Hypothesis Testing :

- Null Hypothesis : hgc3 is essential for ansa-ring cleavage.

- Experimental Refutation : hgc3 knockout strains still produce seco-intermediates, disproving the hypothesis .

- Data Triangulation : Cross-validate LC-MS, NMR, and gene expression data to reconcile discrepancies .

特性

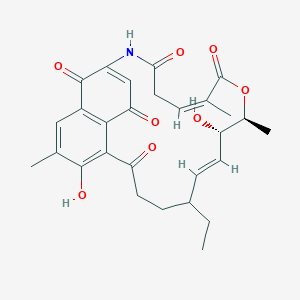

分子式 |

C28H31NO8 |

|---|---|

分子量 |

509.5 g/mol |

IUPAC名 |

(10E,12S,13S,16Z)-9-ethyl-4,12-dihydroxy-3,13,16-trimethyl-14-oxa-20-azatricyclo[19.3.1.05,24]pentacosa-1(24),2,4,10,16,21-hexaene-6,15,19,23,25-pentone |

InChI |

InChI=1S/C28H31NO8/c1-5-17-7-9-20(30)16(4)37-28(36)14(2)6-11-23(33)29-19-13-22(32)24-18(27(19)35)12-15(3)26(34)25(24)21(31)10-8-17/h6-7,9,12-13,16-17,20,30,34H,5,8,10-11H2,1-4H3,(H,29,33)/b9-7+,14-6-/t16-,17?,20-/m0/s1 |

InChIキー |

ZLKHATAJGWAFJX-TWLLYOFVSA-N |

異性体SMILES |

CCC\1CCC(=O)C2=C(C(=CC3=C2C(=O)C=C(C3=O)NC(=O)C/C=C(\C(=O)O[C@H]([C@H](/C=C1)O)C)/C)C)O |

正規SMILES |

CCC1CCC(=O)C2=C(C(=CC3=C2C(=O)C=C(C3=O)NC(=O)CC=C(C(=O)OC(C(C=C1)O)C)C)C)O |

同義語 |

hygrocin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。